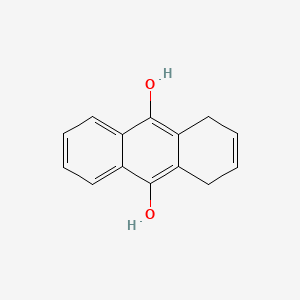
1,4-Dihydroanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroanthracene-9,10-diol is an organic compound with the molecular formula C14H12O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9 and 10 positions of the anthracene ring system, and it exists in a dihydro form, meaning it has two additional hydrogen atoms compared to anthracene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydroanthracene-9,10-diol can be synthesized through the reduction of 9,10-anthraquinone. One common method involves the use of hydrogen gas and a platinum catalyst to achieve this reduction . Another method employs hydrogen gas and a nickel catalyst, or sodium sulfite under alkaline conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of hydrogenation with platinum or nickel catalysts is common due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be further reduced to form different hydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Hydrogen gas with platinum or nickel catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as bromine for bromination reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Brominated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroanthracene-9,10-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Dihydroanthracene-9,10-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 9 and 10 positions can participate in hydrogen bonding and electron transfer processes, making it a useful intermediate in various chemical reactions . Its molecular targets and pathways are primarily related to its redox properties and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroxyanthracene: This compound is similar in structure but lacks the additional hydrogen atoms present in 1,4-Dihydroanthracene-9,10-diol.
Anthracene-9,10-diol: Another similar compound, differing in the position of the hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and its dihydro form, which imparts different chemical reactivity compared to its fully aromatic counterparts . This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
56136-13-1 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
1,4-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6,15-16H,7-8H2 |
InChI-Schlüssel |
XNGBCVRGPNWAGY-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
Kanonische SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
Key on ui other cas no. |
56136-13-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















